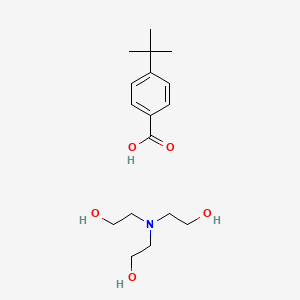

p-tert-Butylbenzoic acid, triethanolamine salt

CAS No.: 59993-86-1

Cat. No.: VC18434026

Molecular Formula: C17H29NO5

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59993-86-1 |

|---|---|

| Molecular Formula | C17H29NO5 |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid |

| Standard InChI | InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |

| Standard InChI Key | GUIXCMVLDXWZDB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

p-tert-Butylbenzoic acid, triethanolamine salt is a 1:1 molar adduct of p-tert-butylbenzoic acid (C₁₁H₁₄O₂) and triethanolamine (C₆H₁₅NO₃), yielding the molecular formula C₁₇H₂₉NO₅ and a molecular weight of 327.4 g/mol. The IUPAC name is 2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid, reflecting its dual-component ionic structure.

The parent acid, p-tert-butylbenzoic acid (CAS: 98-73-7), features a tert-butyl substituent at the para position of the benzene ring, contributing to its steric bulk and lipophilicity (log Pₒw: 3.4) . Protonation of the carboxylic acid group (pKa: 4.36) enables salt formation with triethanolamine, a tertiary amine with three hydroxyethyl groups .

Physicochemical Characteristics

| Property | p-tert-Butylbenzoic Acid | Triethanolamine Salt |

|---|---|---|

| Solubility in Water | 47.1 mg/L (25°C) | Highly soluble |

| Melting Point | 165–167°C | Not reported |

| log Pₒw | 3.4 | Lower than parent acid |

The salt’s enhanced solubility arises from ionic interactions and hydrogen bonding between the carboxylate anion and triethanolamine cation. This property is critical for formulations requiring aqueous compatibility, such as coatings or drug delivery systems.

Synthesis and Industrial Production

Synthesis of p-tert-Butylbenzoic Acid

The parent acid is synthesized via Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, followed by oxidation of the intermediate ketone to the carboxylic acid. Alternative routes include carboxylation of tert-butylbenzene derivatives under acidic conditions.

Salt Formation with Triethanolamine

The salt is produced by mixing equimolar amounts of p-tert-butylbenzoic acid and triethanolamine in a polar solvent (e.g., ethanol or water). The reaction proceeds via acid-base neutralization:

Crystallization or solvent evaporation yields the pure salt.

Industrial and Pharmaceutical Applications

PVC Thermal Stabilization

p-tert-Butylbenzoic acid derivatives act as secondary thermal stabilizers in polyvinyl chloride (PVC), scavenging hydrochloric acid generated during degradation. The triethanolamine salt’s solubility facilitates uniform dispersion in polymer matrices, enhancing efficacy compared to the insoluble parent acid.

Toxicological and Ecotoxicological Profiles

Acute Toxicity in Mammals

A CLH report (Germany, 2010) evaluated p-tert-butylbenzoic acid’s acute oral toxicity in rats, reporting:

No data exist for the triethanolamine salt, but triethanolamine itself is classified as non-irritant in standard assays.

Environmental Persistence

The parent acid’s dissociation in water () generates the benzoate anion, which may persist in aquatic systems . Biodegradation studies are lacking, necessitating precautionary handling to mitigate ecological risks.

| Precaution | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, ventilation |

| Storage | Cool, dry place away from oxidizers |

Research Gaps and Future Directions

-

Toxicokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data for the salt.

-

Chronic Toxicity: Long-term exposure studies in model organisms.

-

Environmental Monitoring: Residue analysis in wastewater and biota.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume